Thiophene-2-sulfonyl isocyanate

Descripción general

Descripción

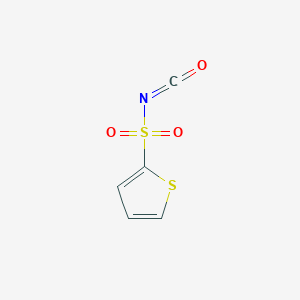

Thiophene-2-sulfonyl isocyanate is a chemical compound with the molecular formula C5H3NO3S2. It is characterized by a thiophene ring substituted with a sulfonyl isocyanate group at the 2-position. This compound is known for its utility in various chemical reactions and applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thiophene-2-sulfonyl isocyanate can be synthesized through several methods, including the reaction of thiophene-2-sulfonyl chloride with isocyanates under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base like triethylamine to neutralize the by-products.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions: Thiophene-2-sulfonyl isocyanate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines and alcohols can substitute the isocyanate group.

Major Products Formed:

Oxidation: this compound can be oxidized to this compound oxide.

Reduction: Reduction reactions can yield thiophene-2-sulfonyl amine derivatives.

Substitution: Substitution reactions can produce thiophene-2-sulfonyl ureas or thiophene-2-sulfonyl esters.

Aplicaciones Científicas De Investigación

Thiophene-2-sulfonyl isocyanate is widely used in scientific research due to its reactivity and versatility. It finds applications in:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thiophene derivatives.

Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mecanismo De Acción

Thiophene-2-sulfonyl isocyanate is unique in its reactivity and applications compared to similar compounds such as thiophene-2-carboxylic acid and thiophene-2-sulfonyl chloride. While these compounds share the thiophene core, the presence of the isocyanate group in this compound provides distinct chemical properties and reactivity.

Comparación Con Compuestos Similares

Thiophene-2-carboxylic acid

Thiophene-2-sulfonyl chloride

Thiophene-2-sulfonyl fluoride

Thiophene-2-sulfonyl bromide

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Actividad Biológica

Thiophene-2-sulfonyl isocyanate (T2SI) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article explores the biological activity of T2SI, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a thiophene ring substituted with a sulfonyl group and an isocyanate functional group. Its structural formula can be represented as follows:

The presence of the isocyanate group is significant for its reactivity and biological activity, particularly in forming covalent bonds with nucleophilic sites in proteins.

T2SI exhibits several mechanisms of action:

- Inhibition of Kinases : T2SI has been identified as a potent inhibitor of checkpoint kinase 1 (CHK1), which plays a critical role in cell cycle regulation and DNA damage response. By inhibiting CHK1, T2SI can prevent cell cycle arrest, promoting apoptosis in cancer cells .

- Cytotoxicity : Studies have demonstrated that T2SI induces cytotoxic effects in various cancer cell lines. The compound shows selective toxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects during treatment .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of T2SI:

Case Studies

- In Vitro Studies : A study assessed the cytotoxic effects of T2SI on HepG2 and MCF7 cell lines. The results indicated that T2SI significantly inhibited cell proliferation with IC50 values below 1 µM, demonstrating its potential as an effective anticancer agent .

- Mechanistic Insights : Another investigation focused on the mechanism by which T2SI induces apoptosis in cancer cells. It was found that T2SI activates caspase pathways leading to programmed cell death, highlighting its role in cancer therapy .

- Combination Therapies : Research has also explored the efficacy of T2SI in combination with other chemotherapeutic agents. The synergistic effects observed when combined with doxorubicin suggest that T2SI could enhance the therapeutic outcomes for patients with resistant tumors .

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacokinetics and potential clinical applications. Future research should focus on:

- In Vivo Studies : To evaluate the efficacy and safety profile of T2SI in animal models.

- Mechanism Elucidation : Detailed studies to understand the molecular interactions between T2SI and its biological targets.

- Formulation Development : Exploring different delivery methods to enhance bioavailability and therapeutic efficacy.

Propiedades

IUPAC Name |

N-(oxomethylidene)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO3S2/c7-4-6-11(8,9)5-2-1-3-10-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPHCEHVHVSGEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.